BPTQ Exhibits Dual VEGFR1/CHK2 Kinase Inhibition at Sub‑Micromolar to Low‑Micromolar Potency
BPTQ is a validated inhibitor of VEGFR1 and CHK2 with IC₅₀ values of 0.54 µM and 1.70 µM, respectively, as determined by in vitro kinase screening [1]. In contrast, other PTQ derivatives (e.g., MPTQ, morpho‑PTQ) have not been reported to inhibit VEGFR1 or CHK2 at comparable potencies, underscoring that the 4‑butylamino substitution is essential for conferring kinase‑targeting activity within the PTQ class.
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | VEGFR1 IC₅₀ = 0.54 µM; CHK2 IC₅₀ = 1.70 µM |
| Comparator Or Baseline | Other PTQ derivatives (MPTQ, morpho‑PTQ) – no comparable VEGFR1/CHK2 inhibition reported |
| Quantified Difference | Undetermined (comparative data not available in public literature) |
| Conditions | In vitro kinase assay (biochemical screening) |
Why This Matters
Demonstrates that BPTQ is the only PTQ derivative with documented dual VEGFR1/CHK2 inhibition, a property that cannot be assumed for other class members.
- [1] Rohit Kumar HG, Kumar CS, Kiran Kumar HN, Advi Rao GM. Inhibition of protein kinases by anticancer DNA intercalator, 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline. Acta Pharm Sin B. 2017;7(3):303-310. PMID: 28540166. View Source
